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Compound of Interest

Compound Name: 1-(3-Chloropyridin-4-yl)piperazine

CAS No.: 87394-66-9

Cat. No.: B2671808 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-chloropyridin-4-
yl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug

discovery. The following sections detail its chemical identity, synthesis, physicochemical

properties, applications, and safety protocols, offering a vital resource for professionals in the

field.

Chemical Identity and Physicochemical Properties
1-(3-Chloropyridin-4-yl)piperazine, also known as 3-chloro-4-(1-piperazinyl)pyridine, is a

substituted pyridinylpiperazine. The piperazine moiety, a six-membered ring containing two

nitrogen atoms at the 1 and 4 positions, is a well-established "privileged scaffold" in medicinal

chemistry due to its versatile biological activities and favorable pharmacokinetic properties.[1]

[2][3] The introduction of a chloropyridinyl group can significantly influence the molecule's

electronic properties and binding interactions with biological targets.

Table 1: Compound Identification and Properties
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Identifier Value

Systematic Name 1-(3-Chloropyridin-4-yl)piperazine

Synonym 3-Chloro-4-(1-piperazinyl)pyridine

CAS Number 1373232-21-9

Molecular Formula C₉H₁₂ClN₃

Molecular Weight 197.67 g/mol

Predicted XlogP 0.9

Data sourced from PubChemLite.

Synthesis and Characterization
The synthesis of 1-(3-chloropyridin-4-yl)piperazine and its derivatives is of considerable

interest for creating libraries of compounds for drug screening. Synthetic routes to piperazine-

containing molecules are well-documented and can be adapted for this specific compound.

General Synthetic Approach: Nucleophilic Aromatic
Substitution
A common and logical pathway for the synthesis of 1-(3-chloropyridin-4-yl)piperazine
involves a nucleophilic aromatic substitution (SNAr) reaction. This approach would utilize a di-

halogenated pyridine and piperazine.

Diagram 1: Proposed Synthetic Pathway
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Caption: Proposed synthesis of 1-(3-chloropyridin-4-yl)piperazine via SNAr.

Experimental Protocol (Hypothetical)
The following is a generalized, field-proven protocol for a nucleophilic aromatic substitution

reaction to synthesize similar compounds, which can be adapted for the target molecule.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, dissolve 3,4-dichloropyridine (1.0 equivalent) in a suitable solvent such as absolute

ethanol.

Addition of Reagent: To this solution, add anhydrous piperazine (2.5 equivalents). The

excess piperazine serves both as a reactant and as a base to neutralize the hydrochloric

acid formed during the reaction.

Reaction Execution: Stir the mixture at room temperature for a short period before heating to

reflux. The reaction progress should be monitored by an appropriate technique, such as Thin

Layer Chromatography (TLC).

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature.

The solvent is typically removed under reduced pressure. The resulting crude product can

then be purified by techniques such as column chromatography or recrystallization.
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Characterization
The synthesized product should be characterized using standard analytical techniques to

confirm its identity and purity.

Table 2: Expected Analytical Data

Technique Expected Observations

¹H NMR
Signals corresponding to the protons on the

pyridine and piperazine rings.

¹³C NMR
Resonances for the carbon atoms of both

heterocyclic rings.

Mass Spec.
A molecular ion peak corresponding to the

molecular weight of the compound.

IR Spec.
Characteristic absorption bands for C-H, C-N,

and C-Cl bonds.

Applications in Medicinal Chemistry and Drug
Development
The piperazine scaffold is a cornerstone in the design of therapeutic agents due to its ability to

interact with a wide range of biological targets.[1][2][3] Derivatives of piperazine have shown a

broad spectrum of pharmacological activities, including antipsychotic, antidepressant,

anxiolytic, and anticancer effects.[3][4]

Diagram 2: Role in Drug Discovery Workflow
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Caption: The utility of the target scaffold in a typical drug discovery pipeline.
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1-(3-Chloropyridin-4-yl)piperazine serves as a valuable building block for generating novel

compounds. The secondary amine in the piperazine ring provides a reactive handle for further

chemical modifications, such as N-alkylation or N-arylation, allowing for the exploration of

structure-activity relationships (SAR).

Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling

1-(3-chloropyridin-4-yl)piperazine. While specific toxicity data for this compound is not readily

available, the safety profile can be inferred from related piperazine derivatives.

Table 3: General Safety and Handling Guidelines

Aspect Recommendation

Personal Protective Equipment (PPE)
Wear chemical-resistant gloves, safety goggles

with side shields, and a lab coat.

Handling

Use in a well-ventilated area, preferably in a

fume hood. Avoid inhalation of dust or vapors.

Avoid contact with skin and eyes.

Storage

Store in a tightly sealed container in a cool, dry

place away from incompatible materials such as

strong oxidizing agents and acids.

First Aid (General)

In case of skin contact: Wash immediately with

plenty of soap and water. In case of eye contact:

Rinse cautiously with water for several minutes.

If inhaled: Move to fresh air. If swallowed: Rinse

mouth. Seek medical attention if symptoms

persist.

These are general guidelines. Always refer to the specific Safety Data Sheet (SDS) for the

compound once it becomes available from a supplier.
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1-(3-Chloropyridin-4-yl)piperazine is a chemical entity with significant potential in the field of

medicinal chemistry. Its structure, combining the privileged piperazine scaffold with a

chloropyridine moiety, makes it an attractive starting point for the synthesis of novel compounds

with diverse pharmacological activities. This guide provides a foundational understanding of its

properties, synthesis, and applications, serving as a valuable resource for researchers

dedicated to the discovery and development of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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